Methyl 3-bromo-5-isobutoxybenzoate

Description

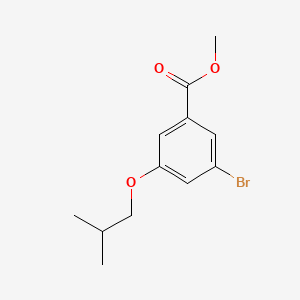

Methyl 3-bromo-5-isobutoxybenzoate (CAS No. 1255574-35-6) is a heterocyclic organic compound with the molecular formula C₁₂H₁₅BrO₃ . It is structurally characterized by a benzoate ester backbone substituted with a bromine atom at the 3-position and an isobutoxy group (-O-CH₂CH(CH₃)₂) at the 5-position. This compound is utilized in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals due to its reactive bromine and ester functionalities.

According to its Material Safety Data Sheet (MSDS), the compound is harmful upon inhalation, skin contact, or ingestion, necessitating strict handling protocols .

Properties

IUPAC Name |

methyl 3-bromo-5-(2-methylpropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-8(2)7-16-11-5-9(12(14)15-3)4-10(13)6-11/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWDNEOAPBNDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681850 | |

| Record name | Methyl 3-bromo-5-(2-methylpropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-35-6 | |

| Record name | Methyl 3-bromo-5-(2-methylpropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-isobutoxybenzoate can be synthesized through a multi-step process involving the bromination of a suitable benzoic acid derivative followed by esterification and etherification reactions . The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes using the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and precise control of reaction conditions ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-isobutoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Formation of substituted benzoates with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-bromo-5-isobutoxybenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-isobutoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and isobutoxy group contribute to its reactivity and ability to participate in various chemical reactions . The compound can act as a substrate for enzymes, undergo nucleophilic substitution, and participate in redox reactions, thereby influencing biological and chemical processes .

Comparison with Similar Compounds

Research and Industrial Context

While the provided evidence lacks explicit studies on these benzoate esters, methodologies like spectrofluorometry and tensiometry (used for quaternary ammonium compounds in ) could be adapted to analyze their critical micelle concentrations or aggregation behavior . Further research is needed to explore:

- Solubility profiles in organic/aqueous media.

- Reactivity in cross-coupling reactions.

- Environmental impact and degradation pathways.

Biological Activity

Methyl 3-bromo-5-isobutoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various research findings.

- Chemical Formula: C12H15BrO3

- Molecular Weight: 285.15 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

- Structure: The compound features a bromine atom and an isobutoxy group attached to a benzoate moiety, which contributes to its biological activity.

Pharmacological Activities

This compound has been studied for several pharmacological effects:

-

Antimicrobial Activity

- In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. It was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

-

Anti-inflammatory Effects

- The compound has shown significant anti-inflammatory effects in various models. For instance, it reduced the production of pro-inflammatory cytokines (such as TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

-

Cytotoxicity Against Cancer Cells

- Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values were reported at approximately 15 µM for HeLa cells, suggesting its potential as an anticancer agent.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of NF-kB Pathway: The compound effectively inhibits the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.

- Induction of Apoptosis: In cancer cell lines, it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Mechanism of Action | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Cell wall synthesis inhibition | 64 µg/mL |

| Antimicrobial | Escherichia coli | Cell wall synthesis inhibition | 128 µg/mL |

| Anti-inflammatory | Macrophages | NF-kB inhibition | Not specified |

| Cytotoxicity | HeLa cells | Apoptosis induction | 15 µM |

| Cytotoxicity | MDA-MB-231 cells | Apoptosis induction | 20 µM |

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on mice models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, showcasing its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Cytotoxicity in Cancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.